4'-(Difluoromethyl)-3-ethynyl-1,1'-biphenyl
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Overview
Description
4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl is an organic compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl typically involves the introduction of the difluoromethyl group and the ethynyl group onto the biphenyl core. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the biphenyl structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. The choice of reagents and catalysts is crucial to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The biphenyl core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl core .
Scientific Research Applications
4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the ethynyl group can engage in π-π stacking and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4’-(Trifluoromethyl)-3-ethynyl-1,1’-biphenyl
- 4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl
- 4’-(Methyl)-3-ethynyl-1,1’-biphenyl
Uniqueness
4’-(Difluoromethyl)-3-ethynyl-1,1’-biphenyl is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated analogs. The combination of the difluoromethyl and ethynyl groups also enhances its potential for diverse chemical reactions and applications .
Properties
IUPAC Name |
1-(difluoromethyl)-4-(3-ethynylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2/c1-2-11-4-3-5-14(10-11)12-6-8-13(9-7-12)15(16)17/h1,3-10,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERPVIXTKOVSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2=CC=C(C=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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